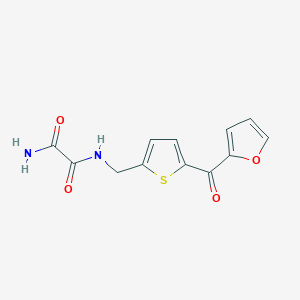

N1-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)oxalamide

Description

Properties

IUPAC Name |

N'-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4S/c13-11(16)12(17)14-6-7-3-4-9(19-7)10(15)8-2-1-5-18-8/h1-5H,6H2,(H2,13,16)(H,14,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SECARVISCRZGTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)C2=CC=C(S2)CNC(=O)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)oxalamide typically involves the following steps:

Formation of the furan-2-carbonyl group: This can be achieved by nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid.

Synthesis of the thiophene derivative: Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis.

Coupling of furan and thiophene derivatives: The furan-2-carbonyl group is then coupled with the thiophene derivative under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N1-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)oxalamide undergoes various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups attached to the furan and thiophene rings.

Substitution: The compound can undergo substitution reactions, where functional groups on the furan or thiophene rings are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,5-dione, while reduction of the thiophene ring may produce thiophane derivatives.

Scientific Research Applications

N1-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)oxalamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of N1-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

Structural Features and Functional Groups

The compound’s unique structure combines a thiophene core with a furan-based carbonyl substituent. This contrasts with analogs such as:

- Compound 13 (): Features a thiazole ring substituted with a hydroxyethyl group and a piperidine-acetyl moiety.

- Compound 12 (): Contains a nitro-furyl substituent on a thiazolidinone backbone. The nitro group introduces strong electron-withdrawing effects compared to the furan-2-carbonyl group in the target compound, which may influence reactivity and stability .

- Thiophene fentanyl hydrochloride (): Shares a thiophene component but is pharmacologically distinct, emphasizing the role of substituents in modulating activity and toxicity .

Physicochemical Properties

- Melting Points: Analogs in exhibit melting points ranging from 147–207°C, reflecting structural rigidity and intermolecular interactions (e.g., hydrogen bonding from thioxo groups) . The target compound’s melting point would depend on the furanoyl-thiophene moiety’s planarity and substituent effects.

- Spectroscopic Data :

Key Differentiators and Implications

- Synthetic Complexity : The fusion of thiophene and furan systems may require specialized coupling reagents, impacting scalability compared to simpler oxalamides in and .

Biological Activity

N1-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)oxalamide is a synthetic compound that has gained attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a unique structure that combines furan and thiophene rings, which are known for their diverse chemical reactivity and biological properties. Its molecular formula is , with a molecular weight of 336.36 g/mol. The structural uniqueness allows it to interact with various molecular targets, leading to diverse biological activities.

This compound exhibits its biological effects primarily through the following mechanisms:

- Enzyme Inhibition : Thiophene derivatives, including this compound, can inhibit various enzymes, which may contribute to their therapeutic properties.

- Receptor Interaction : The compound may modulate the activity of specific receptors involved in critical biological pathways.

- Biochemical Pathways : It is known to affect several biochemical pathways due to its ability to inhibit enzymes and receptors, leading to various cellular effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown:

- In Vitro Testing : The compound was tested against bacteria such as Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at specific concentrations.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 25 µg/mL |

Anticancer Activity

This compound has also been investigated for its anticancer properties. In cell line studies:

- Cell Lines Tested : The compound showed cytotoxic effects against several cancer cell lines, including HeLa and MCF7.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.5 |

| MCF7 | 15.0 |

These results suggest that the compound can induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest.

Case Studies

- Antimicrobial Efficacy Study : A study published in the Journal of Antimicrobial Chemotherapy highlighted the effectiveness of this compound against resistant strains of bacteria. The study concluded that the compound could be a potential candidate for developing new antimicrobial agents.

- Cytotoxicity Assessment : In a study focusing on anticancer properties, researchers evaluated the cytotoxic effects of the compound on multiple cancer cell lines. The findings indicated that this compound exhibited selective toxicity towards cancer cells while sparing normal cells.

Research Applications

This compound has several applications in scientific research:

- Medicinal Chemistry : Its structural features make it a promising scaffold for drug design.

- Materials Science : The compound is explored for use in organic semiconductors and conductive polymers due to its electronic properties.

Q & A

Q. How can conflicting data on compound stability under physiological pH be resolved?

- Methodology : Accelerated stability studies (25°C/60% RH for 6 months) with HPLC monitoring. identifies decomposition products (e.g., hydrolyzed oxalamide) at pH >8, recommending buffered formulations for in vivo use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.